![molecular formula C13H20N2 B13248168 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13248168.png)
1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocyclesThe presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for the development of bioactive molecules .
Preparation Methods
The synthesis of 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with 4-methylbenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
N-Methylpyrrolidine: Similar structure but without the 4-methylphenylmethyl group.
4-Methylbenzylamine: Contains the 4-methylphenylmethyl group but lacks the pyrrolidine ring.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)9-14-13-7-8-15(2)10-13/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
ICXUSBGNANYAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


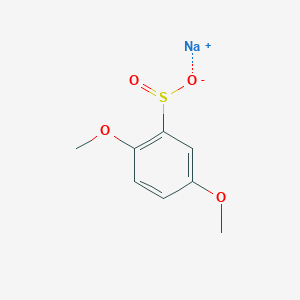
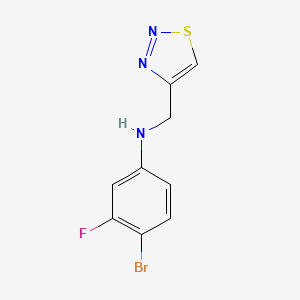
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
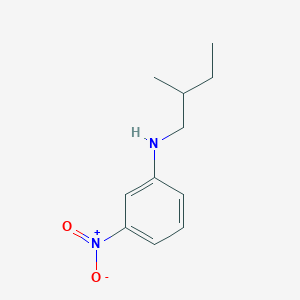


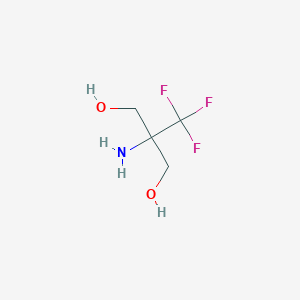
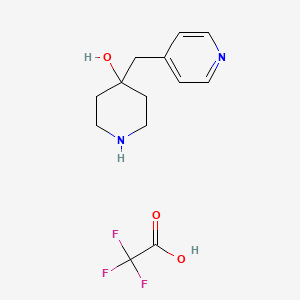
![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
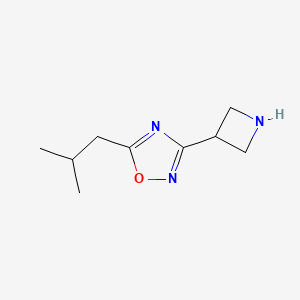
![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)

